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Compound of Interest

Compound Name: Peptide M acetate

Cat. No.: B15497988

The designation "Peptide M acetate" does not refer to a single, universally recognized
molecule. Instead, it encompasses at least three distinct peptides from disparate biological
contexts, each with unique discovery histories, structures, and functions. The "acetate" suffix
common to commercially available synthetic peptides denotes the salt form, which enhances
stability and solubility, but does not alter the peptide's core identity. This guide provides an in-
depth technical overview of the three prominent molecules known as Peptide M: a key player in
autoimmune research derived from retinal S-antigen, a valuable tool in immunology from
streptococcal M protein, and a bioactive component of wasp venom.

Peptide M (Retinal S-Antigen Fragment): A Tool for
Autoimmune Uveitis Research

Discovery and History: Peptide M, in this context, is an 18-amino acid synthetic peptide
corresponding to a fragment of bovine retinal S-antigen (also known as arrestin-1).[1][2][3] Its
discovery was a pivotal moment in the study of autoimmune diseases, particularly autoimmune
uveitis. Researchers identified that immunization with the full S-antigen protein could induce
experimental autoimmune uveitis (EAU) in animals, providing a model for human uveitis.[1][4]
Subsequent investigations to pinpoint the specific regions of the S-antigen responsible for this
pathogenic effect led to the identification and synthesis of Peptide M as a potent uveitogenic
epitope.[1][2] This peptide has since become a standard tool for inducing EAU in laboratory
animals, including rats, guinea pigs, and non-human primates, to study the mechanisms of
autoimmune inflammation and to test potential therapies.[1][5][6]
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Structure and Properties:

Property Value

Amino Acid Sequence DTNLASSTIIKEGIDKTV
Molecular Formula C81H141N21031
Molecular Weight 1905.11 g/mol

Synthetic, derived from bovine retinal S-antigen
(positions 303-320)

Source

Mechanism of Action:

The immunopathogenic activity of Peptide M is rooted in its ability to mimic a self-antigen and
trigger a T-cell mediated autoimmune response. The process begins with the introduction of

Peptide M into a susceptible animal, typically emulsified in an adjuvant to enhance the immune
response.

Click to download full resolution via product page

Signaling pathway of Peptide M-induced experimental autoimmune uveitis (EAU).

Experimental Protocols:

A standard protocol for inducing EAU in Lewis rats using Peptide M is as follows:
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e Preparation of Emulsion:

o Dissolve Peptide M acetate in sterile phosphate-buffered saline (PBS) to a final
concentration of 1 mg/mL.

o Prepare an equal volume of Complete Freund's Adjuvant (CFA) containing Mycobacterium
tuberculosis H37Ra at a concentration of 2.5 mg/mL.

o Create a stable water-in-oil emulsion by vigorously mixing the Peptide M solution and the
CFA.

e Immunization:
o Anesthetize the animal (e.g., Lewis rat).

o Inject a total of 100 pL of the emulsion, divided between the two hind footpads (50 pL
each). The total dose of Peptide M is typically 50 ug per rat.

e Monitoring and Assessment:

o Monitor the animals daily for clinical signs of uveitis, which typically appear 10-14 days
post-immunization. Signs include iris hyperemia and cellular infiltration in the anterior
chamber.

o Clinical scoring can be performed using a slit lamp.

o For histological analysis, eyes are enucleated at the peak of the disease, fixed, sectioned,
and stained (e.g., with hematoxylin and eosin) to assess the degree of inflammation and

retinal damage.

Peptide M (Streptococcal M Protein Derivative): An
Affinity Ligand for IgA Purification

Discovery and History: This version of Peptide M is a 50-amino acid synthetic peptide derived
from the M protein of Streptococcus pyogenes (Group A Streptococcus).[7] The M protein is a
major virulence factor of this bacterium and is known to interact with various host proteins.[3][9]
Certain M proteins were discovered to have a high affinity for the Fc region of human
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immunoglobulin A (IgA).[10][11][12] This observation led to the development of a synthetic
peptide, termed Peptide M, that retains this IgA-binding property.[7][13] It has been engineered
for enhanced stability and binding, often including an additional C-terminal cysteine residue for
immobilization onto a solid support for affinity chromatography.[7][13]

Structure and Properties:

Property Value

] ] Varies depending on the specific M protein
Amino Acid Sequence ] ] ]
source, but is a 50-residue peptide.

Synthetic, derived from the IgA-binding region of
Source )
streptococcal M protein.

o o Binds to the Fc region of human IgAl and IgA2
Binding Specificity subclasses.[7]

Mechanism of Action:

Peptide M functions as an affinity ligand by specifically binding to the Fc region of human IgA.
This interaction is non-immune, meaning it is independent of the antigen-binding (Fab) region
of the antibody. This property allows for the selective capture of IgA from complex mixtures
such as serum, plasma, or cell culture supernatants.
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Workflow for IgA purification using Peptide M affinity chromatography.

Experimental Protocols:
A general protocol for the purification of human IgA using Peptide M-agarose is as follows:
¢ Column Preparation:
o Pack a chromatography column with Peptide M-agarose resin.
o Equilibrate the column with a binding buffer (e.g., PBS, pH 7.4).
o Sample Application:

o Clarify the sample (e.g., serum) by centrifugation or filtration to remove any particulate
matter.
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o Apply the sample to the equilibrated column at a flow rate that allows for efficient binding.
e Washing:

o Wash the column with several column volumes of binding buffer to remove unbound
proteins. Monitor the absorbance at 280 nm until it returns to baseline.

o Elution:
o Elute the bound IgA using a low pH elution buffer (e.g., 0.1 M glycine-HCI, pH 2.5-3.0).

o Collect the eluate in fractions containing a neutralization buffer (e.g., 1 M Tris-HCI, pH 8.5)
to immediately restore a neutral pH and preserve the integrity of the purified IgA.

e Analysis:
o Analyze the purified fractions by SDS-PAGE to assess purity.

o Determine the concentration of the purified IgA using a spectrophotometer or a protein
assay.

Vespid Chemotactic Peptide M: A Bioactive
Component of Wasp Venom

Discovery and History: Vespid chemotactic peptide M was first identified in the venom of the
Asian giant hornet (Vespa mandarinia).[14] It belongs to a family of chemotactic peptides found
in the venom of various wasp species.[15][16] These peptides are characterized by their ability
to attract immune cells, particularly neutrophils, to the site of envenomation, contributing to the
local inflammatory response.[14]

Structure and Properties:
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Property Value
Amino Acid Sequence FLPIIGKLLSGLL-NH2 (C-terminally amidated)
Molecular Weight ~1384 Da

Venom of Vespa mandarinia (Asian giant

Source
hornet)

Mechanism of Action:
Vespid chemotactic peptide M exerts its biological effects through multiple mechanisms:

o Chemotaxis: It acts as a chemoattractant for neutrophils, guiding them to the site of
inflammation.[14]

o Mast Cell Degranulation: It can induce the release of histamine and other inflammatory
mediators from mast cells.[14]

» Antimicrobial Activity: It exhibits antimicrobial properties against a range of Gram-positive
and Gram-negative bacteria, as well as some fungi.[14]

The chemotactic and mast cell degranulating activities are thought to be mediated by
interactions with G-protein coupled receptors on the surface of immune cells.
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Biological activities of Vespid Chemotactic Peptide M.

Experimental Protocols:

Research on vespid chemotactic peptide M typically involves in vitro assays to characterize its
biological activities.

e Chemotaxis Assay:

o

Place a suspension of neutrophils in the upper chamber of a Boyden chamber, which is
separated from the lower chamber by a porous membrane.

o

Add Vespid chemotactic peptide M to the lower chamber.

[¢]

Incubate for a period of time to allow for cell migration.

[¢]

Quantify the number of neutrophils that have migrated through the membrane into the
lower chamber, for example, by microscopy or flow cytometry.

e Antimicrobial Assay (Broth Microdilution):
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[e]

Prepare serial dilutions of Vespid chemotactic peptide M in a liquid growth medium in the
wells of a microtiter plate.

[e]

Inoculate each well with a standardized suspension of the target microorganism.

o

Incubate the plate under appropriate growth conditions.

[¢]

Determine the minimum inhibitory concentration (MIC), which is the lowest concentration
of the peptide that prevents visible growth of the microorganism.

In conclusion, the term "Peptide M" is context-dependent, and researchers and drug
development professionals should be precise in their terminology to avoid ambiguity. Each of
the peptides discussed herein has a distinct and important role in its respective field of study,
from advancing our understanding of autoimmunity to providing practical tools for antibody
purification and exploring the therapeutic potential of natural toxins.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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